molecular formula C12H14N4O B8605834 4-(3-methyl-1,2,4-triazol-1-yl)-3-prop-2-enoxyaniline

4-(3-methyl-1,2,4-triazol-1-yl)-3-prop-2-enoxyaniline

Cat. No.: B8605834
M. Wt: 230.27 g/mol
InChI Key: RASJNMBLIHRANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methyl-1,2,4-triazol-1-yl)-3-prop-2-enoxyaniline is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

4-(3-methyl-1,2,4-triazol-1-yl)-3-prop-2-enoxyaniline

InChI

InChI=1S/C12H14N4O/c1-3-6-17-12-7-10(13)4-5-11(12)16-8-14-9(2)15-16/h3-5,7-8H,1,6,13H2,2H3

InChI Key

RASJNMBLIHRANU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C2=C(C=C(C=C2)N)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iron powder-325 mesh (565 mg, 9.6 mmol), was taken in a round bottom flask charged with a mixture of 1-(2-(allyloxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole (500 mg, 1.921 mmol), absolute methanol (5 ml), water (1 mL) and ammonium chloride (517 mg, 9.61 mmol). A water-cooled reflux condenser was attached to the flask and the heterogeneous mixture was heated to 65° C. with vigorous stirring for 50 min. The reaction mixture was filtered and washed with methanol. The solvent was removed in vacuo. EtOAc was added to the residue, and washed with water and brine. The organic layer was dried over MgSO4, filtered, and concentrated to afford 3-(allyloxy)-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline. (270 mg, 61% yield). LC-MS (M+H)+=231.2 1H NMR (400 MHz, DMSO-d6) δ ppm 8.434 (s, 1H), 7.11 (d, 1H, J=8.8 Hz), 6.34 (s, 1H), 6.21 (d, 1H, J=8.4 Hz), 5.99-5.93 (m, 1H), 5.42 (s, 2H), 5.29-5.18 (m, 2H), 4.50-4.48 (m, 2H), 2.28 (s, 3H).
Quantity
500 mg
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reactant
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5 mL
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reactant
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517 mg
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reactant
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1 mL
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solvent
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0 (± 1) mol
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catalyst
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